

Hsd17B13-IN-25: A Comparative Analysis of Selectivity Against HSD17B11

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Compound of Interest

Compound Name: Hsd17B13-IN-25

Cat. No.: B12374629

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of **Hsd17B13-IN-25** and its optimized successor, BI-3231, against their primary target, 17 β -hydroxysteroid dehydrogenase type 13 (HSD17B13), and the closely related isoform, HSD17B11. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for further research and development.

Introduction to HSD17B13 and HSD17B11

17 β -hydroxysteroid dehydrogenase type 13 (HSD17B13) and 17 β -hydroxysteroid dehydrogenase type 11 (HSD17B11) are members of the short-chain dehydrogenase/reductase (SDR) superfamily. They share a high degree of sequence similarity, with HSD17B11 being the closest phylogenetic relative of HSD17B13. HSD17B13 is predominantly expressed in the liver and is localized to lipid droplets. Genetic studies have strongly associated loss-of-function variants in the HSD17B13 gene with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This has positioned HSD17B13 as a promising therapeutic target. HSD17B11 is more broadly expressed and is also involved in steroid and lipid metabolism. Given their structural similarity, the development of selective inhibitors for HSD17B13 is crucial to avoid off-target effects.

Quantitative Comparison of Inhibitor Potency and Selectivity

A high-throughput screening effort identified an initial hit compound, referred to as "compound 1" (a potential precursor or analog of **Hsd17B13-IN-25**), which demonstrated inhibitory activity against HSD17B13. Subsequent optimization of this initial hit led to the development of BI-3231, a potent and highly selective HSD17B13 inhibitor. The following table summarizes the in vitro potency and selectivity of these compounds against human HSD17B13 and HSD17B11.

Compound	Target	Assay Type	Substrate	IC50	Ki	Selectivity (HSD17B11/HSD17B13)
Compound 1	hHSD17B13	Enzymatic	Estradiol	1.4 ± 0.7 μM	-	>7-fold (estimated)
hHSD17B13	Enzymatic	Retinol	2.4 ± 0.1 μM	-		
BI-3231	hHSD17B13	Enzymatic	Estradiol	1 nM*	0.7 nM	>10,000-fold[1][2][3]
mHSD17B13	Enzymatic	Estradiol	14 nM	-		
hHSD17B11	Enzymatic	Estradiol	>10 μM[1][2][3]	-		

Note: The IC50 value for BI-3231 against hHSD17B13 is at the assay wall limit; the Ki value provides a more accurate measure of potency.

Experimental Protocols

The inhibitory activities of the compounds were determined using established biochemical assays.

High-Throughput Screening (HTS) for Initial Hit Identification

The initial identification of HSD17B13 inhibitors was performed through a high-throughput screening campaign utilizing a matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS) platform.

- Enzyme: Purified human HSD17B13.
- Substrate: Estradiol.
- Cofactor: NAD⁺.
- Detection: Direct measurement of the enzymatic reaction product.

Enzymatic Assay for Potency and Selectivity Determination

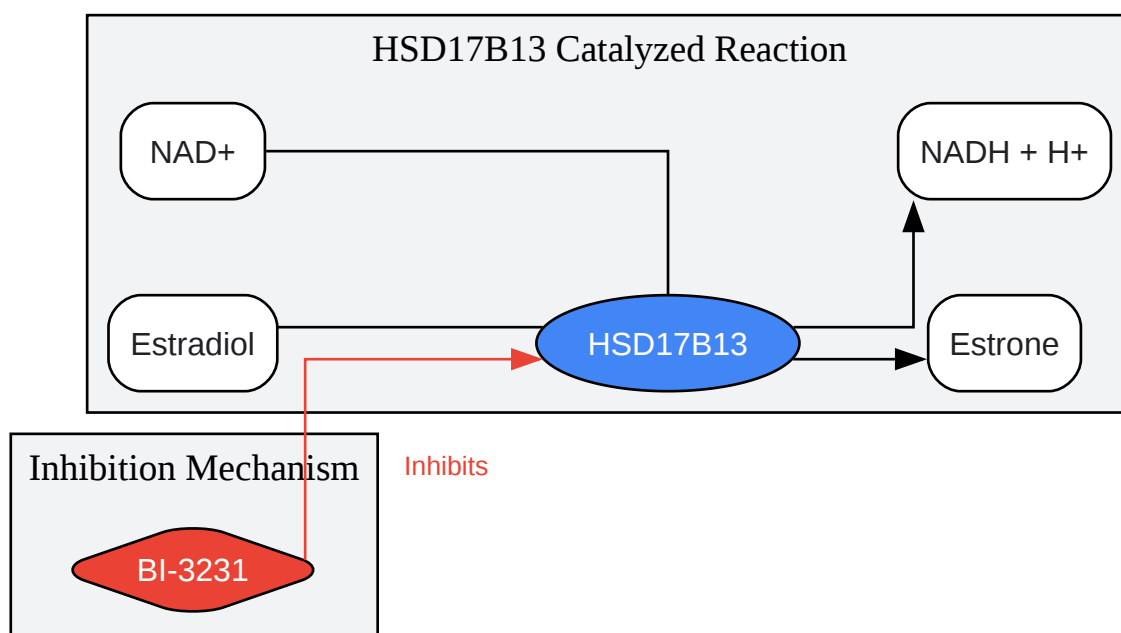
The potency and selectivity of the inhibitors were confirmed and characterized using a coupled-enzyme luminescence assay.

- Principle: The assay measures the amount of NADH produced by the HSD17B13- or HSD17B11-catalyzed oxidation of a substrate. The NADH produced is then used in a secondary reaction to generate a luminescent signal that is proportional to the enzyme activity.
- Enzymes: Purified recombinant human HSD17B13 and HSD17B11.
- Substrates: Estradiol or Retinol.
- Cofactor: NAD⁺.
- Detection System: NAD(P)H-Glo™ Detection System (Promega), which contains a reductase, a proluciferin reductase substrate, and a luciferase.
- Procedure:
 - Serial dilutions of the test compounds were prepared in DMSO and added to the assay plates.
 - A mixture of the substrate (e.g., estradiol) and cofactor (NAD⁺) was added.

- The enzymatic reaction was initiated by the addition of the purified HSD17B13 or HSD17B11 enzyme.
- After a defined incubation period, the NAD(P)H-Glo™ reagent was added.
- The luminescence was measured using a plate reader.
- IC50 values were calculated from the dose-response curves. For tight-binding inhibitors like BI-3231, Ki values were determined using the Morrison equation.

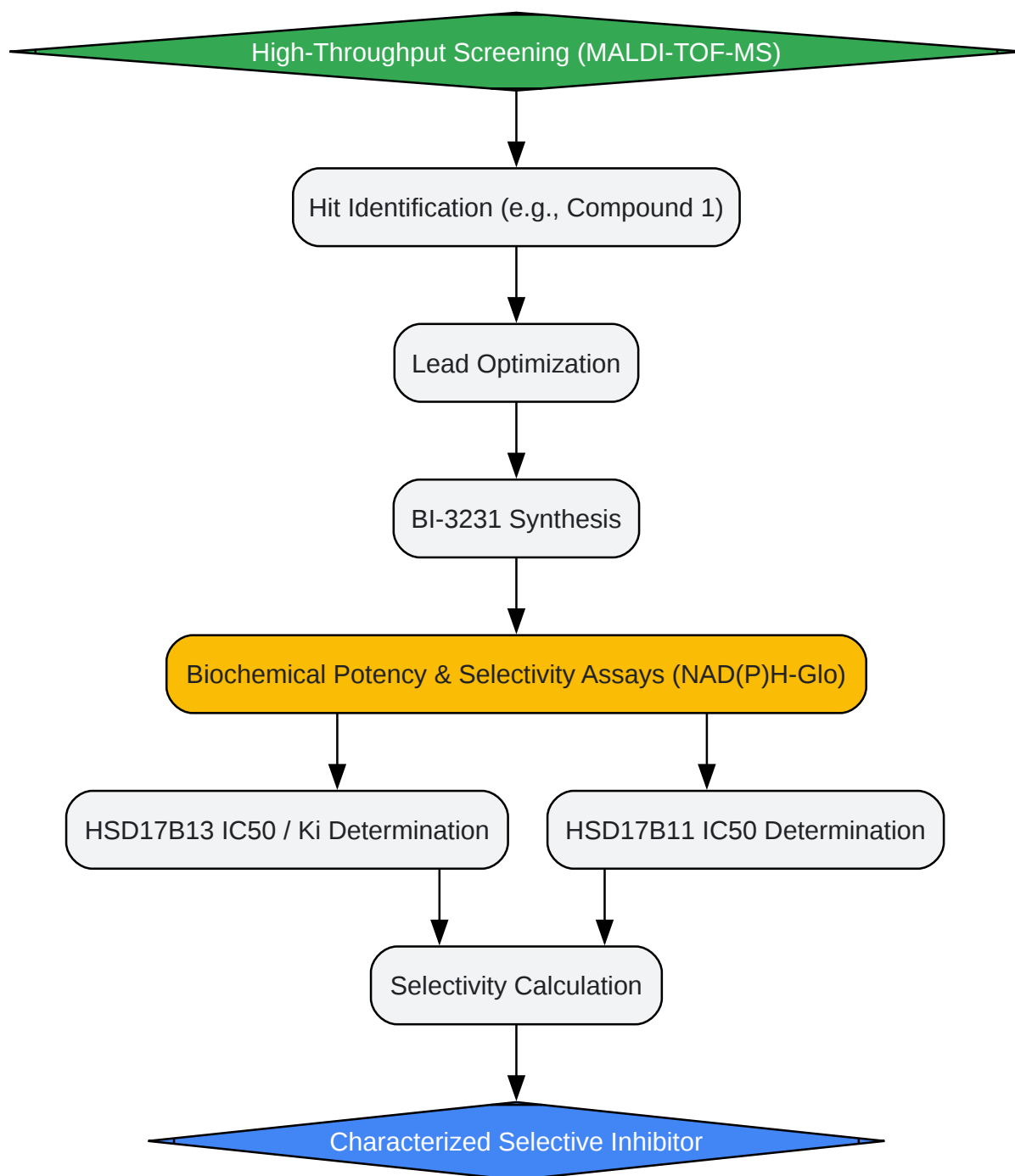
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted enzymatic reaction and the workflow for inhibitor characterization.



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HSD17B13 enzymatic reaction and inhibition by BI-3231.



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Workflow for the discovery and characterization of selective HSD17B13 inhibitors.

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